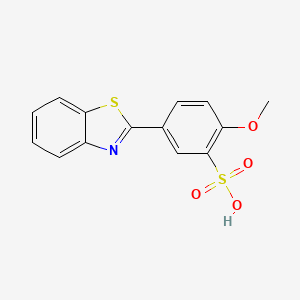

5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid

Description

Properties

CAS No. |

6634-67-9 |

|---|---|

Molecular Formula |

C14H11NO4S2 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-2-methoxybenzenesulfonic acid |

InChI |

InChI=1S/C14H11NO4S2/c1-19-11-7-6-9(8-13(11)21(16,17)18)14-15-10-4-2-3-5-12(10)20-14/h2-8H,1H3,(H,16,17,18) |

InChI Key |

WJENXRHKDSZJIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by sulfonation. One common method involves the reaction of 2-aminothiophenol with 2-methoxybenzaldehyde in the presence of a catalyst such as piperidine in ethanol. The resulting intermediate is then treated with sulfuric acid to introduce the sulfonic acid group .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of dyes, pigments, and fluorescent materials .

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs with Benzothiazole Cores

Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7g)

- Structure : Retains the benzothiazole group but incorporates a pyrazolopyridine ring and an ethyl ester.

- Synthesis: Prepared via condensation of 2-amino-1,3-benzothiazole with hydrochloric acid under reflux (33% yield) .

- Key Differences : The ester group reduces water solubility compared to the sulfonic acid in the target compound.

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- Structure : Features a dichloro-benzothiazole core linked to a dimethoxybenzamide group.

- Properties : Higher molecular weight (observed in P. guineense) and lipophilicity due to chlorine and methoxy substituents .

- Applications: Potential use in natural product isolation or as a bioactive agent.

(2E)-3-[5-(1,3-Benzothiazol-2-yl)-2-Furyl]acrylic Acid

Benzenesulfonic Acid Derivatives

Ozagrel (OKY-046)

- Structure : Contains a methoxybenzenesulfonic acid group but replaces benzothiazole with an imidazolylidene moiety.

- Pharmacology : Acts as a thromboxane A2 (TXA2) synthase inhibitor, highlighting the therapeutic relevance of sulfonic acid groups in drug design .

p-[2-[(5-Chloro-2-Methoxybenzoyl)Amino]Ethyl]Benzenesulfonic Acid

Fluorescent Dye Derivatives

3-(1,3-Benzothiazol-2-yl)Naphthalen-2-ol-Based Azo Dyes

- Structure : Benzothiazole linked to naphthol via an azo bond.

- Properties : Exhibits fluorescence with λem > 500 nm; sulfonic acid-free analogs show lower solubility in polar solvents .

- Comparison : The target compound’s sulfonic acid group improves aqueous solubility, making it preferable for textile dyeing .

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | Molecular Formula | Key Substituents | Solubility (Water) | Applications |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₁NO₄S₂ | Benzothiazole, SO₃H, OCH₃ | High | Drug intermediates |

| Ozagrel (OKY-046) | C₂₃H₂₆N₂O₅S | Imidazolylidene, SO₃H, OCH₃ | Moderate | Antiplatelet therapy |

| Ethyl 5-(1,3-Benzothiazol-2-yl)-... (7g) | C₂₂H₁₆N₃O₃S | Pyrazolopyridine, COOEt | Low | Material science |

| N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-... | C₁₅H₁₁Cl₂N₂O₃S | Cl, OCH₃, CONH- | Low | Natural products |

Key Research Findings

Material Science : Conjugated systems like (2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid exhibit tunable electronic properties for optoelectronics .

Dye Chemistry: Sulfonic acid substituents enhance dye solubility and binding affinity in wool/silk fabrics compared to non-sulfonated analogs .

Q & A

Basic Research Questions

Q. What are the recommended solvent-free synthetic routes for 5-(1,3-benzothiazol-2-yl)-2-methoxybenzenesulfonic acid, and how can reaction progress be monitored?

- Methodology : Solvent-free reductive amination is a viable approach, leveraging hydrazine hydrate under reflux conditions in absolute alcohol. Reaction progress can be tracked using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (7:3 ratio). Post-reaction, quenching in ice-water facilitates product isolation .

Q. What purification techniques are effective for isolating sulfonic acid derivatives like this compound?

- Methodology : Column chromatography with silica gel (using gradients of polar solvents like ethyl acetate and hexane) is standard. Recrystallization from ethanol or methanol may refine purity, particularly for sulfonic acid derivatives with low solubility in non-polar solvents .

Q. Which spectroscopic methods are critical for initial structural characterization?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms methoxy and benzothiazole substituents. Fourier-transform infrared (FTIR) identifies sulfonic acid (S=O stretching at ~1180–1120 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can ion mobility-mass spectrometry (IM-MS) resolve ambiguities in identifying sulfonic acid derivatives and their transformation products?

- Methodology : Collision cross-section (CCS) values from IM-MS differentiate isomers or degradation products. For example, a CCS of 138.5 Ų was critical in distinguishing 1,3-benzothiazole-2-sulfonic acid from other features in environmental samples .

Q. What strategies address contradictions in reported impurity profiles for sulfonic acid derivatives?

- Methodology : High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) can separate and quantify impurities. For example, methoxy-substituted byproducts (e.g., hydroxy-methoxybenzophenones) may require gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid .

Q. How can computational modeling predict reactivity in sulfonation or benzothiazole conjugation?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in sulfonation. Fukui indices identify nucleophilic/electrophilic sites on the benzene ring, guiding regioselective functionalization .

Q. What mechanistic insights explain low yields in benzothiazole-sulfonic acid coupling reactions?

- Methodology : Kinetic studies using stopped-flow UV-Vis spectroscopy reveal competing pathways. Steric hindrance from the methoxy group may slow sulfonic acid conjugation, necessitating elevated temperatures (80–100°C) or catalysts like p-toluenesulfonic acid .

Q. How does environmental pH influence the stability of this compound in aqueous systems?

- Methodology : Accelerated stability testing at pH 3–10 (using HCl/NaOH buffers) with LC-MS monitoring identifies degradation products. For instance, acidic conditions may hydrolyze the methoxy group to form phenolic derivatives .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.